

Introduction: The Strategic Importance of Nitropyridines in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-Ethylamino-5-methyl-3-nitropyridine*

Cat. No.: *B033918*

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Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group, as seen in **2-Ethylamino-5-methyl-3-nitropyridine**, profoundly alters the electronic landscape of the pyridine ring, creating a molecule with unique potential. The nitro group acts as a powerful electron-withdrawing group and a hydrogen bond acceptor, properties that can be strategically exploited to modulate target binding, membrane permeability, and metabolic stability. Understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is the foundational step in assessing its viability as a drug candidate, guiding formulation development, and predicting its in vivo behavior.

This guide provides a comprehensive framework for the characterization of **2-Ethylamino-5-methyl-3-nitropyridine** (CAS No. 106690-40-8), intended for researchers and scientists in drug development. We will delve into its core physicochemical attributes, outlining not just the properties themselves but also the authoritative, field-proven methodologies required for their accurate determination.

Chemical Identity and Structure

The unambiguous identification of a compound is the bedrock of all subsequent research. **2-Ethylamino-5-methyl-3-nitropyridine** is a distinct chemical entity with the following identifiers.

- IUPAC Name: N-ethyl-5-methyl-3-nitropyridin-2-amine

- CAS Number: 106690-40-8[1][2]
- Molecular Formula: $C_8H_{11}N_3O_2$ [1]
- Molecular Weight: 181.19 g/mol [1]

The structural arrangement, featuring an ethylamino group at the 2-position, a nitro group at the 3-position, and a methyl group at the 5-position, dictates its chemical personality.

Caption: Chemical structure of N-ethyl-5-methyl-3-nitropyridin-2-amine.

Core Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical properties of **2-Ethylamino-5-methyl-3-nitropyridine**. It is important to note that while some identifiers are confirmed, specific experimental values for many properties are not widely published. Therefore, this guide emphasizes the robust experimental protocols required for their determination.

Property	Value	Significance in Drug Development
Molecular Weight	181.19 g/mol [1]	Influences diffusion, transport, and overall size. Generally aligns with Lipinski's Rule of Five.
Melting Point (°C)	Experimentally Undetermined	Indicates crystal lattice energy and purity. Affects dissolution rate and solubility.
Boiling Point (°C)	Experimentally Undetermined	Relevant for purification and stability during manufacturing processes.
Aqueous Solubility	Experimentally Undetermined	Critical for absorption and bioavailability. Poor solubility is a major hurdle in development.
LogP (o/w)	Experimentally Undetermined	Measures lipophilicity, which governs membrane permeability and target engagement.
pKa	Experimentally Undetermined	Determines the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction.

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, my directive is not just to present data, but to empower research teams to generate it reliably. The following sections detail the causality behind key experimental choices and provide actionable, self-validating protocols.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a gatekeeper property. It is governed by a delicate balance between the energy required to break the compound's crystal lattice and the

energy released upon its hydration. The presence of a polar nitro group and a hydrogen-bond-donating amino group suggests potential for aqueous solubility, but the aromatic core and alkyl substituents introduce lipophilicity. An accurate measurement is therefore non-negotiable. The gold standard remains the shake-flask method, which measures thermodynamic equilibrium solubility.

Trustworthiness: The protocol below ensures self-validation by requiring a concentration measurement at multiple time points to confirm that equilibrium has been reached.

Protocol: Equilibrium Solubility via Shake-Flask Method (OECD Guideline 105)

- **Preparation:** Add an excess amount of solid **2-Ethylamino-5-methyl-3-nitropyridine** to a vial containing a precise volume of pH 7.4 phosphate-buffered saline (PBS). The excess solid is crucial to ensure saturation.
- **Equilibration:** Seal the vial and agitate it in a temperature-controlled shaker bath at 25°C or 37°C for 24 hours. This extended period allows the system to reach thermodynamic equilibrium.
- **Phase Separation:** After 24 hours, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
- **Sampling & Analysis:** Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Validation:** Repeat the equilibration with a fresh sample for 48 hours. If the measured concentration is consistent with the 24-hour measurement, equilibrium has been confirmed.

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP/LogD) Assessment

Expertise & Experience: Lipophilicity, the affinity of a molecule for a non-polar environment, is a primary driver of its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.^[3] For an ionizable molecule like **2-Ethylamino-5-methyl-3-nitropyridine**, it is

crucial to distinguish between LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic species). The pyridine nitrogen and the exocyclic amino group are basic centers that will be protonated at lower pH values, drastically reducing lipophilicity.

Trustworthiness: The reverse-phase HPLC method provides a rapid and reliable measure of lipophilicity that correlates well with the traditional shake-flask method. It is self-validating through the use of a calibration curve with known standards.

Protocol: LogP Determination by RP-HPLC

- **System Preparation:** Use a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., pH 7.4 PBS) and an organic solvent (e.g., acetonitrile or methanol).
- **Calibration:** Prepare a series of standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_r).
- **Calibration Curve:** Plot the known LogP values of the standards against their retention times. The resulting linear relationship serves as the calibration curve.
- **Sample Analysis:** Dissolve **2-Ethylamino-5-methyl-3-nitropyridine** in the mobile phase and inject it into the HPLC system under the same conditions used for the standards. Record its retention time.
- **LogP Calculation:** Interpolate the retention time of the test compound onto the calibration curve to determine its LogP value.

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. This is paramount for drug development, as the charge state influences solubility, membrane passage, and binding to the target protein. **2-Ethylamino-5-methyl-3-nitropyridine** has two potential basic centers: the pyridine ring nitrogen and the exocyclic ethylamino nitrogen. The electron-withdrawing nitro group will significantly lower the basicity of both nitrogens compared

to a simple aminopyridine. Potentiometric titration is a direct and highly accurate method for determining pKa.

Trustworthiness: This protocol is self-validating. The generation of a complete titration curve and its analysis with specialized software allows for a precise calculation of the inflection point, which corresponds to the pKa.

Protocol: pKa Determination by Potentiometric Titration

- **Sample Preparation:** Accurately weigh and dissolve a sample of **2-Ethylamino-5-methyl-3-nitropyridine** in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).
- **Titration Setup:** Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.
- **Acidification:** First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic groups are fully protonated.
- **Basification Titration:** Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. Continue until a high pH (e.g., pH 12) is reached.
- **Data Analysis:** Plot the pH versus the volume of base added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve. Specialized software can be used to calculate the pKa by fitting the curve to the Henderson-Hasselbalch equation.

Proposed Synthesis and Spectroscopic Confirmation

A plausible synthetic route for **2-Ethylamino-5-methyl-3-nitropyridine** would likely involve the nitration of a suitable precursor. Based on literature methods for similar compounds, a potential pathway is the nitration of 2-ethylamino-5-methylpyridine.^{[4][5]}

Caption: Proposed Synthetic and Characterization Workflow.

Spectroscopic Characterization:

- ^1H NMR: The spectrum should show distinct signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), and two aromatic protons on the pyridine ring (two singlets or doublets). The chemical shifts will be influenced by the electronic effects of the amino and nitro groups.
- ^{13}C NMR: Eight distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring, the two carbons of the ethyl group, and the single methyl carbon.
- Mass Spectrometry: The molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z 182.09, confirming the molecular weight.
- Infrared (IR) Spectroscopy: Key stretches would include N-H stretching from the amino group ($\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H stretches from the alkyl groups ($\sim 2850\text{-}3000\text{ cm}^{-1}$), and strong asymmetric and symmetric stretches for the nitro group (NO_2) at approximately $1520\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$, respectively.

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